molecular formula C17H26N2O4S B8332739 N-(dipropylcarbamothioyl)-3,4,5-trimethoxybenzamide

N-(dipropylcarbamothioyl)-3,4,5-trimethoxybenzamide

Cat. No. B8332739
M. Wt: 354.5 g/mol
InChI Key: XQKDUIVFIKMTPC-UHFFFAOYSA-N
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Patent
US08609227B2

Procedure details

A mixture of 90 parts by mass of PET obtained above and 10 parts by mass of silicon dioxide (“Silysia 445,” average particle size 2.5 μm, manufactured by Fuji Silysia Chemical Ltd.) was kneaded at 260° C. using a vented counter-rotation twin-axis extruder (L/D=35) with 30 mmφ, to prepare a PPT master (MS-4) containing 10% by mass of silicon dioxide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH2:2][CH2:3][CH2:4][N:5]([C:10]([NH:12][C:13]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=1)=[O:14])=[S:11])[CH2:6][CH2:7][CH2:8]C.[Si](=O)=O>>[CH3:8][CH2:7][CH2:6][N:5]([C:10]([NH:12][C:13]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=1)=[O:14])=[S:11])[CH2:4][CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCN(CCCC)C(=S)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kneaded at 260° C.

Outcomes

Product
Name
Type
Smiles
CCCN(CCC)C(=S)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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